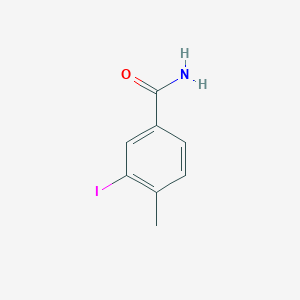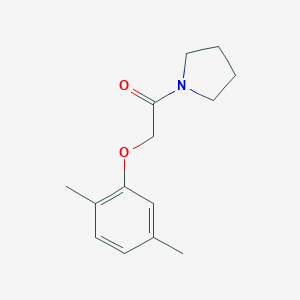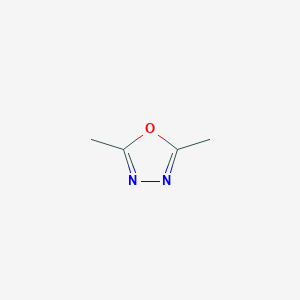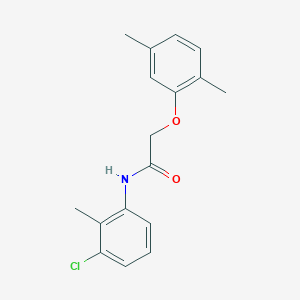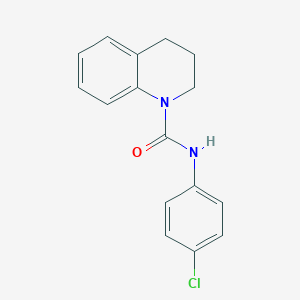
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide, also known as CQ1, is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by interfering with the activity of enzymes and receptors involved in various cellular processes. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
生化学的および生理学的効果
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and dengue virus. In addition, N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to exhibit antimalarial activity by inhibiting the heme detoxification pathway in Plasmodium falciparum.
実験室実験の利点と制限
One of the advantages of using N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide in lab experiments is its relatively simple synthesis method. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is also stable under normal laboratory conditions. However, one of the limitations of using N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is its low solubility in water, which can make it difficult to use in some experimental setups.
将来の方向性
There are several future directions for the research on N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. One of the potential applications of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the efficacy and safety of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide in animal models of these diseases. Another future direction is to investigate the potential of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide as a therapeutic agent for viral infections such as COVID-19. Additionally, further studies are needed to investigate the mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide and to identify potential targets for the compound.
合成法
The synthesis of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves the reaction between 4-chloroaniline and 2-cyanobenzaldehyde in the presence of ethanol and sodium ethoxide. The resulting product is then reduced using sodium borohydride to obtain N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. The purity of the compound can be increased by recrystallization from ethanol.
科学的研究の応用
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimalarial activities. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
6198-79-4 |
|---|---|
製品名 |
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
分子式 |
C16H15ClN2O |
分子量 |
286.75 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C16H15ClN2O/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20) |
InChIキー |
LMUOTNRWTGIWNX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



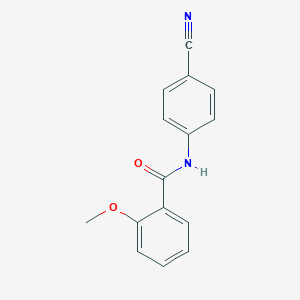
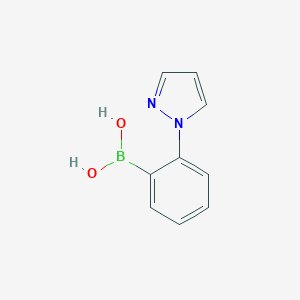
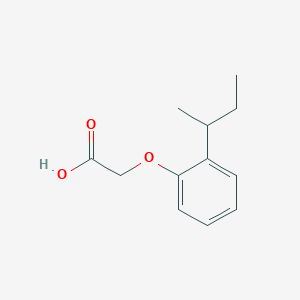
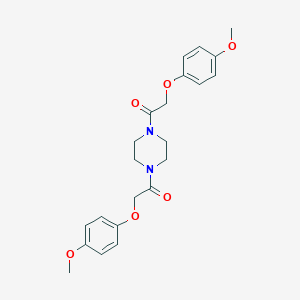
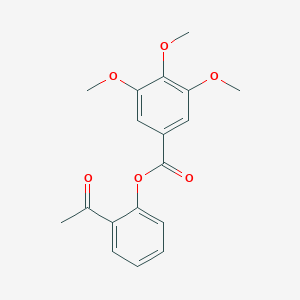
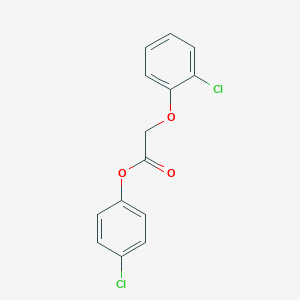
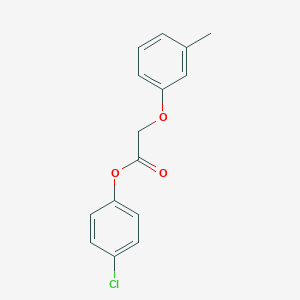
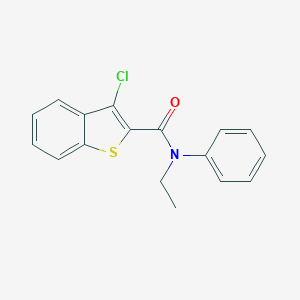
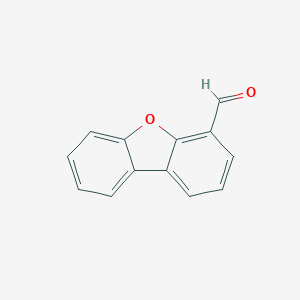
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
